![molecular formula C7H4BrNS B1281774 3-Bromothieno[3,2-b]pyridine CAS No. 94191-12-5](/img/structure/B1281774.png)
3-Bromothieno[3,2-b]pyridine
Übersicht
Beschreibung
3-Bromothieno[3,2-b]pyridine is a heterocyclic compound with the molecular formula C7H4BrNS. It is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring, with a bromine atom attached to the third position of the thiophene ring. This compound is of significant interest in various fields of scientific research due to its unique structural properties and reactivity .
Wissenschaftliche Forschungsanwendungen
3-Bromothieno[3,2-b]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the development of kinase inhibitors and other bioactive molecules.
Medicine: Research into its potential therapeutic applications includes its use in drug discovery and development.
Industry: It is utilized in the production of advanced materials and as an intermediate in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromothieno[3,2-b]pyridine typically involves the bromination of thieno[3,2-b]pyridine. One common method includes the reaction of thieno[3,2-b]pyridine with bromine in the presence of a suitable solvent such as chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromothieno[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid yields 3-phenylthieno[3,2-b]pyridine .
Wirkmechanismus
The mechanism by which 3-Bromothieno[3,2-b]pyridine exerts its effects is primarily through its interaction with specific molecular targets. For instance, in the development of kinase inhibitors, the compound binds to the ATP-binding site of the kinase, inhibiting its activity. This interaction involves hydrogen bonding and hydrophobic interactions with the amino acid residues in the active site of the enzyme .
Vergleich Mit ähnlichen Verbindungen
Thieno[2,3-c]pyridine: Another heterocyclic compound with a similar fused ring system but different substitution patterns.
3-Bromopyridine: A simpler analog with only a pyridine ring and a bromine atom at the third position.
Uniqueness: 3-Bromothieno[3,2-b]pyridine is unique due to its fused thiophene-pyridine ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in medicinal chemistry for the design of novel bioactive molecules .
Eigenschaften
IUPAC Name |
3-bromothieno[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-5-4-10-6-2-1-3-9-7(5)6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQIGSHNHLULNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CS2)Br)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50529352 | |
| Record name | 3-Bromothieno[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50529352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94191-12-5 | |
| Record name | 3-Bromothieno[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50529352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-Bromothieno[3,2-b]pyridine a promising starting point for developing anti-tumor drugs?
A1: this compound serves as a versatile building block for creating diverse chemical structures. The paper by Gomes et al. [] highlights its use in synthesizing a series of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates. These compounds were then evaluated for their anti-tumor activity against triple-negative breast cancer (TNBC) cell lines. The study identified promising candidates that inhibited TNBC cell growth while demonstrating minimal toxicity towards non-tumorigenic cells. This selective toxicity towards cancer cells makes derivatives of this compound particularly interesting for further development.
Q2: Can you elaborate on the specific findings related to compound 2e mentioned in the study?
A2: Compound 2e, a methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate derivative, exhibited a significant reduction in MDA-MB-231 cell numbers at its half-maximal growth inhibitory concentration (GI50) of 13 μM []. This effect was linked to a decrease in proliferating cells and an increase in the proportion of cells in the G0/G1 phase, indicating cell cycle arrest. Importantly, compound 2e also demonstrated tumor size reduction in an in ovo chick chorioallantoic membrane (CAM) model, further supporting its potential as an anti-tumor agent.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Aminoisoxazolo[4,5-b]pyrazine](/img/structure/B1281704.png)
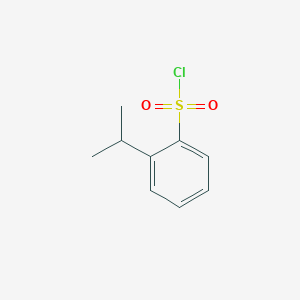
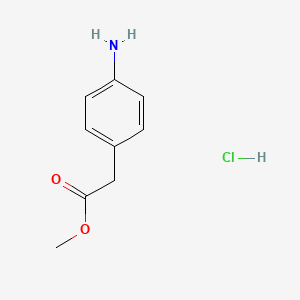

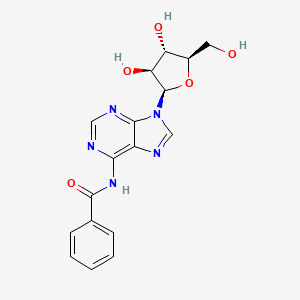
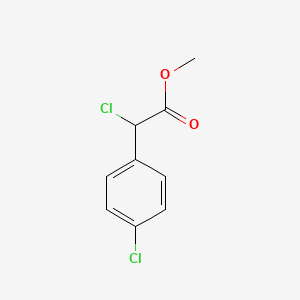
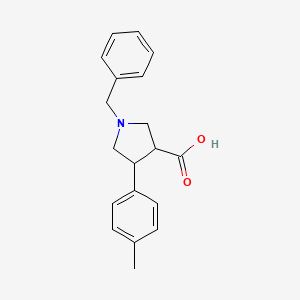
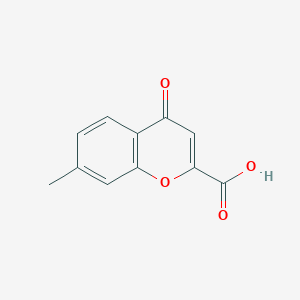
![1H,3h-benzo[de]isoquinolin-2-ylamine](/img/structure/B1281727.png)
